molecular formula C13H12FNO3 B2753032 methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1146902-31-9

methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No. B2753032
CAS RN: 1146902-31-9
M. Wt: 249.241
InChI Key: IMLWNTVALCHHAA-UHFFFAOYSA-N
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Description

Methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinolones, which are known for their broad-spectrum antibacterial activity. In recent years, researchers have been exploring the synthesis, mechanism of action, and physiological effects of this compound to better understand its potential applications.

Scientific Research Applications

Novel Fluorophores for Biomedical Analysis

A study by Hirano et al. (2004) introduced 6-methoxy-4-quinolone (6-MOQ) as a novel fluorophore derived from the oxidation of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This compound, closely related to methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, showcases potential as a fluorescent labeling reagent for biomedical analysis due to its stability and strong fluorescence unaffected by pH changes (Hirano et al., 2004).

Bioactive Compound Synthesis

Riadi et al. (2021) described the synthesis and biological evaluation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines. This derivative, synthesized via the S-arylation method, has been characterized through NMR, Raman, and infrared spectroscopy, highlighting its potential as an effective anti-cancer agent and emphasizing the importance of quinoline derivatives in the development of novel therapeutics (Riadi et al., 2021).

Antibacterial Quinolones

Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds with oxazole substituents, demonstrating significant in vitro antibacterial activity. This research underscores the therapeutic potential of fluoroquinolone derivatives in combating bacterial infections, with modifications at specific positions on the quinoline ring structure enhancing antibacterial efficacy (Cooper et al., 1990).

properties

IUPAC Name

methyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWNTVALCHHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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